Product packaging for N2-(2,4-Dinitrophenyl)-L-asparagine(Cat. No.:CAS No. 1602-40-0)

N2-(2,4-Dinitrophenyl)-L-asparagine

Cat. No.: B073427
CAS No.: 1602-40-0
M. Wt: 298.21 g/mol
InChI Key: NILMEQUBTVNETI-UHFFFAOYSA-N
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Description

N2-(2,4-Dinitrophenyl)-L-asparagine is a chemically modified derivative of the amino acid L-asparagine, where a 2,4-dinitrophenyl (DNP) group is attached to the alpha-amino group. This modification is central to its research applications, particularly in analytical biochemistry. The DNP group serves as a strong chromophore, making this compound highly useful in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry . It can act as a reference standard for the accurate quantification and detection of amino acids and their derivatives. Furthermore, DNP-amino acids are valuable intermediates in organic synthesis. They can undergo specific cyclization reactions under basic conditions to form benzimidazole N-oxide derivatives, which are structures of interest in medicinal chemistry for their potential biological activity. This compound is provided as a high-purity solid to ensure reliability and reproducibility in your experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O7 B073427 N2-(2,4-Dinitrophenyl)-L-asparagine CAS No. 1602-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(2,4-dinitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMEQUBTVNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602-40-0
Record name L-Asparagine,4-dinitrophenyl)-
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Record name N2-(2,4-dinitrophenyl)-L-asparagine
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Synthetic Methodologies for N2 2,4 Dinitrophenyl L Asparagine and Analogous Dinitrophenylated Amino Acids

Chemical Synthesis Pathways

The primary route for synthesizing N2-(2,4-Dinitrophenyl)-L-asparagine involves the reaction of the amino acid with a suitable dinitrophenylating agent. The most common and historically significant of these is 2,4-Dinitrofluorobenzene.

Reaction of L-Asparagine with 2,4-Dinitrofluorobenzene (Sanger's Reagent)

The foundational method for the synthesis of this compound is the reaction of L-asparagine with 1-fluoro-2,4-dinitrobenzene (B121222), widely known as Sanger's Reagent. gbiosciences.comwikipedia.org This reaction was famously used by Frederick Sanger in his pioneering work to sequence the amino acids of insulin (B600854). creative-biolabs.com

The core of the reaction is a nucleophilic aromatic substitution. vedantu.com The alpha-amino group of L-asparagine, acting as the nucleophile, attacks the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The strong electron-withdrawing properties of the two nitro groups make this carbon highly susceptible to nucleophilic attack. The fluoride (B91410) ion is subsequently displaced, forming a stable covalent bond between the dinitrophenyl group and the nitrogen of the amino acid. creative-biolabs.com This resulting this compound is a distinct yellow-colored compound. creative-biolabs.com

A general laboratory procedure involves dissolving L-asparagine in an aqueous solution made mildly alkaline with sodium bicarbonate. Sanger's reagent, typically dissolved in a solvent like ethanol, is then added, and the mixture is stirred at room temperature. gbiosciences.com The reaction results in the formation of the desired DNP-amino acid.

Table 1: Key Features of the Sanger Reaction with L-Asparagine

FeatureDescriptionReference(s)
Reagent 1-Fluoro-2,4-dinitrobenzene (DNFB) or Sanger's Reagent gbiosciences.comwikipedia.org
Substrate L-Asparagine
Reaction Type Nucleophilic Aromatic Substitution vedantu.com
Nucleophile Alpha-amino (Nα) group of L-asparagine creative-biolabs.com
Product This compound
Typical Conditions Mildly alkaline (e.g., NaHCO3), aqueous/ethanol solvent, room temperature gbiosciences.com

Optimization of Reaction Conditions for Selective N2-Derivatization

A critical aspect of synthesizing this compound is ensuring the reaction occurs selectively at the alpha-amino (N2) position, rather than at the nitrogen of the side-chain amide group. This selectivity is achieved by controlling the reaction conditions to exploit the inherent differences in the chemical properties of the two nitrogen atoms.

The alpha-amino group of asparagine has a pKa of approximately 8.8, while the side-chain amide is not basic and is considered a very weak nucleophile. wikipedia.orglibretexts.org Under mildly alkaline conditions (pH ~8-9), a significant fraction of the alpha-amino groups are deprotonated, rendering them strongly nucleophilic. creative-biolabs.com In contrast, the side-chain amide remains protonated and exhibits negligible nucleophilicity. Therefore, the reaction with Sanger's reagent is highly favored at the N2 position.

Optimization typically involves:

pH Control: Maintaining a pH between 8 and 9 using a bicarbonate buffer is optimal. This ensures the alpha-amino group is sufficiently nucleophilic without promoting hydrolysis of the reagent or other side reactions.

Temperature: The reaction is generally performed at room temperature to prevent unwanted side reactions and degradation of the product. gbiosciences.com

Stoichiometry: Using a slight excess of Sanger's reagent can drive the reaction to completion, but a large excess should be avoided to minimize the potential for non-specific reactions and simplify purification.

While Sanger's reagent can react with other highly nucleophilic side chains, such as the ε-amino group of lysine (B10760008) or the thiol of cysteine, the amide side chain of asparagine is substantially less reactive, ensuring high selectivity for N2-derivatization under standard conditions. creative-biolabs.comlibretexts.org

Exploration of Alternative Dinitrophenylating Reagents

While Sanger's reagent is the most traditional agent, other reagents have been developed for the N-terminal labeling of amino acids. Though not all are dinitrophenylating agents, they serve a similar analytical purpose. Some related reagents and alternatives include:

2,4-Dinitrochlorobenzene (DNCB): Similar to DNFB, but the chloro-substituent is a less effective leaving group than fluoro, making DNCB less reactive.

2,4-Dinitrosulfonylbenzene: Another analogue that can be used for dinitrophenylation.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary amino groups to yield highly fluorescent dansyl-amides. It is a common alternative for N-terminal analysis due to its high sensitivity. wikipedia.org

Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): Similar to dansyl chloride, dabsyl chloride forms intensely colored derivatives, facilitating their detection. wikipedia.org

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB): An analogue of Sanger's reagent designed for specific applications in mass spectrometry.

Table 2: Comparison of Selected N-Terminal Labeling Reagents

ReagentReactive GroupLeaving GroupKey Feature of Derivative
2,4-Dinitrofluorobenzene (DNFB) Aryl fluorideF⁻Yellow color
Dansyl Chloride Sulfonyl chlorideCl⁻Highly fluorescent
Dabsyl Chloride Sulfonyl chlorideCl⁻Intensely colored

Regiospecificity and Stereochemical Considerations in Dinitrophenylation

The utility of dinitrophenylation in amino acid analysis hinges on its predictability, specifically its regiospecificity and the preservation of the amino acid's original stereochemistry.

The reaction is highly regiospecific for the alpha-amino group of L-asparagine. As detailed in section 2.1.2, the nucleophilicity of the alpha-amino group is significantly greater than that of the side-chain amide. libretexts.orgcsbsju.edu The amide functional group is a weak nucleophile and does not effectively compete for the Sanger's reagent under the mild basic conditions employed. wikipedia.org This ensures that the product is almost exclusively this compound, with negligible formation of the side-chain dinitrophenylated isomer.

Crucially, the reaction maintains the stereochemical integrity of the amino acid. The dinitrophenylation reaction occurs at the nitrogen atom and does not involve the breaking or formation of any bonds at the chiral alpha-carbon of L-asparagine. Consequently, the L-configuration of the starting amino acid is retained in the final product. Studies involving the reaction of Sanger's reagent with other chiral amino acids, such as (R)-phenylglycine, have shown the expected formation of the corresponding DNP-derivative with retention of configuration, confirming this principle. researchgate.net Therefore, the reaction of L-asparagine with 2,4-dinitrofluorobenzene stereospecifically yields this compound.

Advanced Analytical Techniques for the Characterization and Quantification of N2 2,4 Dinitrophenyl L Asparagine

Chromatographic Separation Methodologies

Chromatography is the cornerstone for the separation and analysis of N2-(2,4-Dinitrophenyl)-L-asparagine from complex mixtures. Various chromatographic techniques, each with its own advantages, are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of DNP-amino acids, including this compound. Its high resolving power and sensitivity make it ideal for separating closely related compounds. The DNP group on the amino acid provides strong ultraviolet (UV) absorbance, facilitating straightforward detection using a UV detector.

Reversed-Phase HPLC for Diastereomeric Separation of this compound and its Enantiomers

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of DNP-amino acids. Conventional RP-HPLC, which utilizes an achiral stationary phase like C18, is highly effective at separating diastereomers. nih.gov While this compound and its enantiomer, N2-(2,4-Dinitrophenyl)-D-asparagine, are enantiomers and thus not separable on a standard achiral column, they can be separated if they are part of a larger molecule with another chiral center, such as a peptide, creating diastereomers. nih.gov The separation mechanism relies on subtle differences in the three-dimensional structure of the diastereomers, which affect their interaction with the stationary phase. nih.gov

The separation of this compound from other DNP-amino acid derivatives in a mixture is routinely achieved using RP-HPLC. The elution order is dependent on the polarity of the individual amino acid side chains.

Table 1: Typical RP-HPLC Conditions for DNP-Amino Acid Separation

Parameter Condition Purpose
Column C18 (e.g., Zorbax 300 SB-C8, XBridge C18) nih.govresearchgate.net Achiral stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer (e.g., 0.1% TFA or phosphate (B84403) buffer). nih.govresearchgate.net Elutes compounds based on their polarity. The gradient allows for the separation of a wide range of polarities.
Detection UV at 210 nm, 260 nm, or 351 nm. nih.govresearchgate.netresearchgate.net The DNP group is a strong chromophore, allowing for sensitive detection.

| Flow Rate | Typically 0.5 - 2.0 mL/min. nih.gov | Controls the speed of the separation and can affect resolution. |

Pre-column Derivatization Strategies for Enhanced Resolution and Detection

The reaction of L-asparagine with 2,4-dinitrofluorobenzene (Sanger's reagent) to form this compound is itself a pre-column derivatization technique. nih.gov Derivatization is performed prior to injecting the sample into the HPLC column to enhance detectability and improve chromatographic properties. actascientific.com

While the DNP group provides a strong UV chromophore, other derivatizing agents are used in amino acid analysis to confer fluorescence, which offers even greater sensitivity. Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. actascientific.comnih.govoup.com These methods are often automated and allow for the detection of amino acids at very low concentrations. nih.gov

Table 2: Comparison of Common Pre-column Derivatization Reagents for Amino Acids

Reagent Detection Method Advantages
2,4-Dinitrofluorobenzene (DNFB) UV-Vis Stable derivatives, historically significant. nih.gov
o-Phthalaldehyde (OPA) Fluorescence High sensitivity, fast reaction, suitable for automation. nih.govoup.com
Dansyl Chloride Fluorescence High sensitivity, stable derivatives. nih.gov

| Phenylisothiocyanate (PITC) | UV | Forms phenylthiocarbamyl (PTC) derivatives, suitable for protein sequencing. actascientific.com |

Thin Layer Chromatography (TLC) in DNP-Amino Acid Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative identification of DNP-amino acids. nih.goviitg.ac.in It has been historically important in protein chemistry. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase. iitg.ac.in After development, the separated yellow spots of the DNP-amino acids are directly visible on the plate.

For separating DNP-amino acids, silica gel plates are commonly used as the stationary phase. merckmillipore.com The mobile phase is typically a mixture of solvents designed to achieve differential migration based on the polarity of the amino acid side chains. reachdevices.com

Table 3: Example TLC System for DNP-Amino Acid Separation

Component Description Reference
Stationary Phase HPTLC pre-coated plate CN F254s merckmillipore.com
Mobile Phase Ethanol/acetone/water (25/30/45 v/v/v) with 0.2 mol/L lithium chloride merckmillipore.com

| Detection | In-situ evaluation with TLC/HPTLC scanner at UV 254 nm | merckmillipore.com |

Gas Chromatography (GC) for Dinitrophenyl Amine Derivatives

Gas Chromatography (GC) is a powerful analytical technique, but it is generally not suitable for the direct analysis of DNP-amino acids like this compound. vt.edu This is due to the low volatility and thermal instability of these compounds, which possess both a polar carboxylic acid group and the large DNP group.

To make them amenable to GC analysis, DNP-amino acids must undergo further derivatization to increase their volatility. researchgate.net This typically involves the esterification of the carboxylic acid group. The resulting more volatile derivatives can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both chromatographic separation and structural information. doaj.org The derivatization of amines to improve their GC properties is a common strategy in analytical chemistry. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) is used to determine the precise molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of this compound is 298.054949 g/mol . epa.gov Mass spectrometry can also readily detect the deamidation of the asparagine side chain, which results in the formation of N-(2,4-dinitrophenyl)-L-aspartic acid and a corresponding mass increase of +0.985 Da. liverpool.ac.uknih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H-NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the dinitrophenyl ring, as well as signals for the α-hydrogen, β-hydrogens, and the amide protons of the asparagine moiety.

¹³C-NMR: The carbon NMR spectrum would show distinct resonances for the carbons in the dinitrophenyl group and the four carbons of the asparagine backbone, including the carbonyl carbons of the amide and carboxylic acid groups. chemicalbook.com

UV-Visible Spectroscopy is fundamental for detecting and quantifying DNP derivatives. The dinitrophenyl group is a strong chromophore, giving this compound a characteristic yellow color and a strong absorbance in the UV-visible region, with an absorption maximum (λmax) around 350-360 nm. researchgate.net This property is exploited for detection in HPLC analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

The presence of the 2,4-dinitrophenyl group, a strong chromophore, makes this compound readily detectable by Ultraviolet-Visible (UV-Vis) spectroscopy. This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths in the UV-Vis spectrum.

The DNP group in this compound exhibits a characteristic maximum absorption, which allows for its quantification. For instance, a similar compound, 2,4-dinitroaniline, shows a maximum absorption band at 346 nm. researchgate.net The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This property is utilized for quantitative analysis, even in complex mixtures. It has been noted that derivatization with agents like 2,4-dinitrofluorobenzene (DNFB), which introduces the DNP group, allows for UV detection. researchgate.net

In a related context, the reaction of L-asparagine with ninhydrin (B49086) under specific conditions results in a product with a maximum UV-visible absorption between 340-350 nm. nih.gov This provides a basis for a specific colorimetric assay for asparagine, demonstrating the utility of UV-Vis spectroscopy in analyzing asparagine and its derivatives. nih.gov The linear relationship between absorbance at 340 nm and asparagine concentration holds true across a wide range, from 50 µM to 50 mM, even in the presence of other amino acids. nih.gov

Analytical TechniquePrincipleApplication to this compound
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample.The 2,4-dinitrophenyl group acts as a chromophore, allowing for the detection and quantification of the compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of a wide array of molecules, including this compound. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected ions to gain more detailed structural information. researchgate.netresearchgate.net

The derivatization of amino acids with a DNP group is a known strategy to facilitate their analysis by mass spectrometry. researchgate.net The electrophilic nature of the DNP group enables selective and sensitive ionization, making picomole-level detection possible. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which can then be analyzed by the mass spectrometer.

This technique is highly effective for determining the molecular weight of the compound and for studying its fragmentation patterns. For instance, derivatization with reagents similar to those used to create the DNP adduct, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, has been shown to yield derivatives that can be analyzed by LC-ESI-MS. researchgate.net The introduction of a protonatable site through such derivatization can significantly enhance the ion current signals in the positive ESI mode. researchgate.net

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. In a typical MS/MS experiment, the molecular ion of the compound is first selected in the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), which causes it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the structure of the molecule and provides a wealth of structural information.

The analysis of these fragment ions allows for the confirmation of the compound's identity and the localization of the DNP group on the asparagine molecule. The fragmentation of the peptide backbone and the dinitrophenyl group will produce a characteristic set of product ions.

Ionization TechniquePrincipleApplication to this compound
Electrospray Ionization (ESI) A soft ionization method that produces charged droplets from a liquid sample, leading to gas-phase ions.Allows for the gentle ionization of the molecule, preserving its structure for accurate molecular weight determination and subsequent fragmentation analysis.

Integration of Multi-Omics Analytical Platforms (e.g., LC-MS/MS in Proteomics)

The integration of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has become a cornerstone of proteomics and metabolomics research. researchgate.net This powerful combination allows for the separation, identification, and quantification of complex mixtures of biomolecules. In the context of this compound, LC-MS/MS is a critical tool for its analysis in biological matrices. researchgate.net

The LC component separates the derivatized asparagine from other components in a sample based on its physicochemical properties. The separated compound then enters the mass spectrometer for detection and quantification. This approach is particularly valuable in proteomics for identifying proteins that have been chemically modified. The use of derivatizing agents that introduce a DNP group can aid in the selective analysis of specific amino acids within a complex protein digest. researchgate.net

Recent advancements in proteomics have utilized techniques like iTRAQ8-plex labeling combined with LC-MS/MS to analyze proteins in complex samples such as serum and urine. nih.gov While not directly analyzing this compound, this methodology highlights the power of LC-MS/MS in quantitative proteomics, a field where the analysis of modified amino acids is crucial. nih.gov The ability to achieve high labeling efficiency and identify thousands of peptides demonstrates the potential for applying similar workflows to study specific amino acid modifications. nih.gov

The development of UPLC-MS/MS methods for the quantification of L-asparagine and its metabolite L-aspartic acid in plasma further underscores the utility of this platform. nih.gov Such methods provide high accuracy and precision, making them suitable for clinical and research applications. nih.gov

Academic Research Applications of N2 2,4 Dinitrophenyl L Asparagine in Macromolecular Studies

N-Terminal Protein Sequencing and Peptide End-Group Analysis

The DNP group, introduced by reacting a peptide or protein with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, plays a crucial role in identifying the N-terminal amino acid of a polypeptide chain. creative-biolabs.comgbiosciences.com This method, pioneered by Frederick Sanger, was a foundational technique in protein chemistry. quora.comhistoryofinformation.com

Fundamental Contributions to Protein Primary Structure Determination (e.g., Insulin)

The development of the DNP method was a landmark achievement in biochemistry, providing the first reliable means to determine the primary structure of proteins. creative-biolabs.comhistoryofinformation.com Its most notable application was in the sequencing of the protein hormone insulin (B600854) by Frederick Sanger, a monumental task that earned him the Nobel Prize in Chemistry in 1958. creative-biolabs.comquora.com

The process involves several key steps:

Labeling: The free N-terminal amino group of the polypeptide chain reacts with FDNB under mildly alkaline conditions to form a DNP-polypeptide. creative-biolabs.comnobelprize.org This reaction results in a stable, yellow-colored derivative. creative-biolabs.com

Hydrolysis: The DNP-polypeptide is then completely hydrolyzed with acid, which breaks all the peptide bonds, releasing the constituent amino acids. creative-biolabs.comgbiosciences.com

Identification: The DNP group remains attached to the original N-terminal amino acid, forming a DNP-amino acid. creative-biolabs.com This labeled amino acid is then separated from the other free amino acids, typically by chromatography, and identified by comparing its properties to known DNP-amino acid standards. creative-biolabs.com

Sanger's meticulous work on insulin involved separating its two polypeptide chains (A and B), identifying the N-terminal residues of each chain (glycine for the A-chain and phenylalanine for the B-chain), and then using the DNP method on smaller peptide fragments to piece together the entire sequence. creative-biolabs.comnobelprize.org This demonstrated for the first time that proteins have a specific, genetically determined amino acid sequence. historyofinformation.com

Methodological Comparisons with Edman Degradation and Dansyl Chloride Methods

While revolutionary, the DNP method was eventually largely superseded by other techniques, most notably Edman degradation and the dansyl chloride method. The following table provides a comparison of these methods.

FeatureDNP Method (Sanger's Reagent)Edman Degradation (Phenylisothiocyanate)Dansyl Chloride Method
Principle Labels the N-terminal amino acid, followed by complete hydrolysis of the peptide. creative-biolabs.comSequentially removes the N-terminal amino acid one at a time, leaving the rest of the peptide intact. creative-biolabs.comcreative-proteomics.comLabels the N-terminal amino acid, followed by complete hydrolysis of the peptide. creative-biolabs.comquizlet.com
Detection Colorimetric detection of the yellow DNP-amino acid. gbiosciences.comspcmc.ac.inIdentification of the released phenylthiohydantoin (PTH)-amino acid derivative.Fluorometric detection of the highly fluorescent dansyl-amino acid. quizlet.com
Process Destructive to the entire polypeptide chain. creative-biolabs.comcreative-biolabs.comNon-destructive to the remaining peptide, allowing for sequential analysis. creative-proteomics.comDestructive to the entire polypeptide chain. creative-biolabs.com
Sensitivity Relatively low sensitivity.High sensitivity, suitable for automated sequencing.Higher sensitivity than the DNP method due to fluorescence. creative-biolabs.comquizlet.com
Application Primarily for identifying the N-terminal amino acid. gbiosciences.comDetermining the sequence of several residues from the N-terminus. creative-proteomics.comPrimarily for identifying the N-terminal amino acid with greater sensitivity. creative-biolabs.com

Analytical Limitations and Advantages of the DNP Method in Polypeptide Analysis

The DNP method, despite its historical significance, has several limitations and advantages.

Advantages:

Simplicity and Reliability: The chemistry is straightforward and reliable for identifying the N-terminal residue. quora.com

Stability of the DNP-Linkage: The bond formed between the DNP group and the amino acid is stable to acid hydrolysis, which is essential for the method's success. gbiosciences.com

Colored Derivative: The yellow color of the DNP-amino acid allows for easy detection and quantification. spcmc.ac.in

Limitations:

Destructive Nature: The complete hydrolysis of the polypeptide chain after labeling means that only the N-terminal residue can be identified from a given peptide sample. creative-biolabs.comcreative-biolabs.com This makes it inefficient for sequencing longer peptides.

Side Reactions: FDNB can react with other nucleophilic groups in the protein, such as the ε-amino group of lysine (B10760008), the hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine, which can complicate the analysis. spcmc.ac.instackexchange.com

Limited to Smaller Peptides: The method is most effective for smaller peptides (less than 50-70 amino acids). For larger proteins, they must first be broken down into smaller fragments. gbiosciences.com

Destruction of Tryptophan: Tryptophan is largely destroyed during the acid hydrolysis step. spcmc.ac.in

Protein Modification and Labeling for Structural and Functional Elucidation

Beyond N-terminal analysis, the dinitrophenyl group serves as a valuable tool for modifying and labeling proteins to investigate their structure and function.

Site-Specific Amino Acid Tagging in Protein Probing

The reactivity of FDNB with specific amino acid side chains allows for site-specific tagging of proteins. nih.govnih.gov While it reacts with the N-terminus, it also modifies other accessible and nucleophilic residues. gbiosciences.comspcmc.ac.in This property can be harnessed to probe the location and reactivity of certain amino acids within a protein's three-dimensional structure. For example, the modification of specific lysine residues can provide insights into their role in enzyme activity or protein-protein interactions. gbiosciences.com

Application as a Hapten in Immunological Research and Antibody Studies

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.govsemanticscholar.org The dinitrophenyl group is a widely used hapten in immunology. synabs.benih.gov

When N2-(2,4-Dinitrophenyl)-L-asparagine or other DNP-amino acids are conjugated to a carrier protein like bovine serum albumin (BSA), they can be used to immunize animals and generate antibodies specific to the DNP group. nih.govnih.gov These anti-DNP antibodies are invaluable tools in various immunological assays and studies. synabs.besydlabs.com

Research applications include:

Studying Immune Responses: DNP-protein conjugates are used to investigate the mechanisms of antibody production and T-cell activation. nih.govtouro.edu

Immunoassays: Anti-DNP antibodies can be used as primary or secondary reagents in techniques like ELISA and Western blotting. nih.govsydlabs.com

Antibody Diversity: The immune response to the DNP hapten has been a model system for studying the diversity and specificity of antibodies. nih.gov

The ability to generate a robust and specific immune response against the DNP moiety makes this compound and related compounds powerful reagents in the field of immunology. synabs.benih.gov

Mechanistic Investigations and Theoretical Studies Involving Dinitrophenylated Amino Acids

Reaction Kinetics and Mechanistic Pathways of Dinitrophenylationacs.orgnih.gov

The dinitrophenylation of amino acids is a classic chemical modification that targets the primary amino group. The kinetics and mechanism of this reaction are well-characterized, primarily proceeding through a Nucleophilic Aromatic Substitution (SNAr) pathway. acs.orgnih.gov The rate of this reaction can be influenced by various factors, including temperature, pH, and substrate concentration. nih.gov

The reaction between an amino acid like L-asparagine and an aryl halide, such as 2,4-dinitrofluorobenzene (Sanger's reagent), is the archetypal example of a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.org This reaction is fundamentally different from SN1 and SN2 mechanisms that occur at sp3-hybridized carbon atoms. youtube.com The SNAr mechanism is an addition-elimination process that occurs in two distinct steps. youtube.comdalalinstitute.com

First, the nucleophilic amino group of the amino acid attacks the carbon atom of the aromatic ring that bears the leaving group (typically a halide). youtube.com This attack is possible because the aromatic ring is rendered highly electron-deficient, or electrophilic, by the presence of strong electron-withdrawing groups, such as the two nitro (NO2) groups. youtube.commasterorganicchemistry.com For the reaction to proceed efficiently, these electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com This positioning allows for the effective resonance stabilization of the negatively charged intermediate that is formed. libretexts.orgchemistrysteps.com

This intermediate, known as a Meisenheimer complex, is a key feature of the SNAr mechanism. libretexts.orgmasterorganicchemistry.com It is a non-aromatic, resonance-stabilized carbanion. youtube.com In the second step of the mechanism, the leaving group (e.g., fluoride (B91410) ion) is eliminated, and the aromaticity of the ring is restored, yielding the final N2-(2,4-Dinitrophenyl)-L-asparagine product. chemistrysteps.com

Table 1: Key Features of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

Feature Description
Reaction Type Addition-Elimination
Substrate Requirement Aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO2) positioned ortho/para to the leaving group. libretexts.org
Nucleophile A strong nucleophile, such as the deprotonated amino group of an amino acid. chemistrysteps.com
Key Intermediate A resonance-stabilized, negatively charged carbanion known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Rate-Determining Step Typically the initial attack of the nucleophile and formation of the Meisenheimer complex, as this disrupts aromaticity. youtube.com
Leaving Group The reactivity order is often F > Cl > Br > I, which is the reverse of SN1/SN2 reactions, because the high electronegativity of fluorine enhances the electrophilicity of the attacked carbon. chemistrysteps.com

The efficiency of the dinitrophenylation reaction is highly sensitive to the surrounding microenvironment, including factors like solvent, pH, and the presence of catalysts.

pH: The pH of the reaction medium is critical. The amino group of asparagine must be in its unprotonated, nucleophilic form (-NH2) to attack the aromatic ring. youtube.com In an acidic environment, the amino group is protonated (-NH3+), rendering it non-nucleophilic. Therefore, the reaction is typically carried out under mild alkaline conditions to ensure a sufficient concentration of the reactive nucleophile. youtube.com

Solvent: The choice of solvent can influence reaction rates. Studies have investigated the mechanism of SNAr reactions in nonpolar solvents, highlighting the role of steric and electronic effects. acs.org Dipolar aprotic solvents can also be effective in solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Catalysis: While the reaction can proceed without a catalyst, its rate is dependent on the basicity of the medium. Bases can be seen as catalysts in the sense that they promote the formation of the more potent amino nucleophile. youtube.com In a broader context of amino acid modification, specific catalysts like small-molecule iron complexes have been used for targeted C-H oxidation, demonstrating the potential for catalytic control over derivatization, although this is a different reaction type from dinitrophenylation. nih.gov

Table 2: Factors Influencing Dinitrophenylation Efficiency

Factor Effect on Efficiency Rationale
pH Increased efficiency at mild alkaline pH. Ensures the amino group is deprotonated and thus sufficiently nucleophilic. youtube.com
Temperature Reaction rate generally increases with temperature, as with most chemical reactions. nih.gov Provides the necessary activation energy for the formation of the Meisenheimer complex.
Solvent Polarity Can influence the stability of the charged intermediate and the reactivity of the nucleophile. acs.org The optimal solvent depends on the specific reactants and conditions.
Electron-Withdrawing Groups Strong electron-withdrawing groups on the aromatic ring are essential for the reaction. libretexts.orgmasterorganicchemistry.com They activate the ring for nucleophilic attack by stabilizing the negative charge in the intermediate. libretexts.orgchemistrysteps.com

Computational Chemistry and Molecular Modeling of DNP-Amino Acid Interactions

Theoretical methods provide powerful tools to investigate the properties of DNP-amino acids and their interactions with other molecules at an atomic level of detail.

Quantum chemical calculations are employed to study the intrinsic properties of molecules like this compound. nih.gov These methods can be used to:

Determine Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Map the electron density distribution to understand how the strongly electron-withdrawing dinitrophenyl group affects the electronic properties of the asparagine residue. This includes calculating atomic charges and visualizing molecular orbitals.

Predict Spectroscopic Properties: Compute properties that can be compared with experimental data, such as infrared (IR) spectra, to validate the calculated structure.

Evaluate Reaction Energetics: Model the SNAr reaction pathway, calculating the energies of the reactants, the Meisenheimer intermediate, and the products to understand the reaction's thermodynamic and kinetic feasibility. Studies on the interaction of asparagine with other molecules, such as RNA nucleobases, have utilized quantum theory to analyze hydrogen bonding and thermodynamics, showcasing the power of this approach. nih.gov

Table 3: Applications of Quantum Chemical Calculations for DNP-Asparagine

Calculated Property Significance
Optimized Geometry Predicts the most stable 3D conformation of the molecule.
Electron Density and Electrostatic Potential Reveals the distribution of charge and identifies nucleophilic/electrophilic sites.
Frontier Molecular Orbitals (HOMO/LUMO) Helps to understand chemical reactivity and electronic transitions.
Reaction Pathway Energetics Elucidates the stability of intermediates (e.g., Meisenheimer complex) and the energy barriers of the reaction.

Once an asparagine residue in a protein is modified with a DNP group, its interaction with the rest of the protein and the surrounding environment can be studied using molecular dynamics (MD) simulations. nih.govfrontiersin.org MD simulations model the movement of atoms over time, providing a dynamic view of molecular behavior. youtube.com These simulations are crucial for understanding how the DNP "label" affects protein structure and function.

Key applications include:

Conformational Sampling: Exploring the different shapes a DNP-modified peptide or protein can adopt. psu.edu

Protein Stability Analysis: Determining whether the introduction of the bulky and relatively hydrophobic DNP group stabilizes or destabilizes the protein's folded structure.

Interaction Analysis: Studying the non-covalent interactions (e.g., hydrophobic, van der Waals, electrostatic) between the DNP group and other residues in the protein. frontiersin.org

Solvent Effects: Investigating how the DNP group interacts with surrounding water molecules and how it might alter the local hydration shell of the protein. nih.gov

Force fields like AMBER and CHARMM are commonly used to define the potential energy of the system, which is essential for running the simulation. nih.gov By analyzing the simulation trajectory, researchers can gain insights into how dinitrophenylation impacts protein folding, ligand binding, and protein-protein interactions. nih.govfrontiersin.org

Table 4: Insights from Molecular Dynamics (MD) Simulations of DNP-Proteins

MD Analysis Information Gained
Root Mean Square Deviation (RMSD) Assesses the stability of the protein structure over time. psu.edu
Radius of Gyration (Rg) Measures the compactness of the protein, indicating folding or unfolding events. psu.edu
Interface Contact Analysis Characterizes the specific interactions between the DNP group and other parts of the protein or other molecules. frontiersin.org
Free Energy Calculations Quantifies the energetic impact of the DNP modification on protein stability or binding affinity. nih.gov

Q & A

Q. What is the role of N2-(2,4-Dinitrophenyl)-L-asparagine in amino acid analysis?

this compound is a derivative used to label and isolate amino acids, particularly in terminal amino acid analysis of peptides. The 2,4-dinitrophenyl (DNP) group reacts with free α-amino groups under alkaline conditions, forming stable derivatives. This labeling facilitates separation via chromatography due to the DNP group’s strong electron-withdrawing properties, which alter solubility and UV-Vis absorption. After hydrolysis, the DNP-labeled asparagine can be identified using HPLC or spectroscopic methods .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., N2-DNP-L-arginine)?

Analytical differentiation relies on a combination of:

  • Elemental analysis (CHN) to confirm molecular formula (e.g., C12H13N5O8 for N2-DNP-L-asparagine vs. C12H16N6O6 for N2-DNP-L-arginine).
  • IR spectroscopy to identify unique functional groups (e.g., asparagine’s carboxamide vs. arginine’s guanidinium).
  • Molar conductivity measurements to assess electrolytic behavior, which varies with side-chain ionizability .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound via hydrazine condensation?

Key parameters include:

  • pH control : Alkaline conditions (pH 8–9) favor nucleophilic attack by the amino group on the DNP reagent.
  • Temperature : Reactions typically proceed at 60–80°C to accelerate kinetics without decomposing the asparagine.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity of 2,4-dinitrophenyl derivatives, as demonstrated in pseudo-first-order kinetic studies of similar DNP-hydrazine reactions .
  • Stoichiometry : A 1:1 molar ratio of L-asparagine to DNP reagent minimizes side products. Excess reagent can lead to polysubstitution .

Q. What spectral techniques resolve ambiguities in characterizing this compound’s coordination complexes?

  • Magnetic moment measurements : To determine metal oxidation states (e.g., Cr(III) vs. Fe(II)) and geometry (e.g., octahedral complexes exhibit μeff ≈ 3.8–4.0 BM for high-spin d³ systems) .
  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands (e.g., 450–500 nm for Cr(III)-DNP complexes) confirm coordination.
  • ¹H NMR in DMSO-d6 : Aromatic proton shifts (δ 8.5–9.0 ppm) indicate DNP group presence, while asparagine backbone protons (δ 3.0–4.5 ppm) confirm retention of chirality .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • pH-dependent hydrolysis : Acidic conditions (pH < 3) hydrolyze the DNP-amide bond, releasing free asparagine. Stability is maximized at neutral to slightly alkaline pH (7–8).
  • Thermal degradation : Above 80°C, the DNP group undergoes partial denitration, detected via HPLC as a loss of UV absorption at 360 nm. Kinetic studies of analogous DNP derivatives show Arrhenius behavior with activation energies (Ea) ~70–90 kJ/mol .

Q. What strategies address contradictions in elemental analysis data for DNP derivatives?

  • Cross-validation with mass spectrometry : High-resolution MS (e.g., ESI-TOF) resolves discrepancies in CHN data by confirming exact molecular mass (e.g., C12H13N5O8 = 355.23 g/mol).
  • TGA-DSC : Thermogravimetric analysis identifies hydrated vs. anhydrous forms, which may skew CHN results. For example, a 5% mass loss below 100°C indicates adsorbed water .

Q. How can researchers design this compound-based metal complexes for catalytic applications?

  • Ligand denticity : The DNP group acts as a bidentate ligand via nitro and amide oxygen atoms. Asparagine’s carboxylate can provide additional binding sites, enabling diverse coordination modes.
  • Metal selection : Transition metals like Cr(III) or Fe(II) form stable octahedral complexes, as evidenced by magnetic moment and conductivity data. These complexes show potential as oxidation catalysts due to redox-active metal centers .

Q. What chromatographic methods separate this compound isomers (e.g., α vs. β-carboxy derivatives)?

  • Ion-exchange chromatography : At pH 6.5, α-carboxy isomers elute earlier due to weaker anionic character compared to β-carboxy forms.
  • RP-HPLC with C18 columns : A gradient of acetonitrile/water (0.1% TFA) resolves isomers based on hydrophobicity differences. Retention times correlate with LogP values calculated via molecular modeling .

Methodological Notes

  • Key references : Kinetic data from hydrazine reactions , spectral characterization of metal complexes , and isomer separation techniques are critical for experimental design.
  • Contradictions : Discrepancies in CHN data (e.g., ’s Table 3 vs. Table 4) highlight the need for complementary techniques like HR-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.